molecular formula C24H32O6 B1670306 Desonide CAS No. 638-94-8

Desonide

Número de catálogo: B1670306
Número CAS: 638-94-8
Peso molecular: 416.5 g/mol
Clave InChI: WBGKWQHBNHJJPZ-LECWWXJVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La desonida se sintetiza a través de una serie de reacciones químicas que comienzan con la prednisolona. Los pasos clave implican la formación de un cetal cíclico y las subsiguientes reacciones de hidroxilación. La ruta de síntesis suele incluir los siguientes pasos:

Métodos de producción industrial: La producción industrial de desonida implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El proceso incluye:

Análisis De Reacciones Químicas

Tipos de reacciones: La desonida se somete a diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Productos principales: Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados, cetonas y corticosteroides sustituidos .

4. Aplicaciones en la investigación científica

La desonida tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Aplicaciones Científicas De Investigación

Efficacy in Treating Steroid-Responsive Dermatoses

A significant body of research highlights the efficacy of desonide in treating steroid-responsive dermatoses. A post-marketing surveillance study involving 1,789 patients demonstrated that 98.5% showed improvement in their dermatitis after treatment with this compound 0.05% cream or lotion over three weeks. Notably, complete clearance was observed in 19% of patients, while 38% exhibited excellent improvement (>75%) .

Summary of Clinical Findings

Study TypeSample SizeDurationImprovement RateComplete Clearance Rate
Post-Marketing Surveillance17893 weeks98.5%19%
Randomized Controlled Trial404 weeksSignificant (p < 0.05)Not specified
Pilot Study (Seborrheic Dermatitis)104 weeksSignificant (p = 0.002)Not specified

Formulations and Comparative Studies

This compound is available in multiple formulations, including creams, ointments, and hydrogel. Comparative studies have shown no significant differences in efficacy between these formulations. For instance, a randomized controlled trial found that this compound hydrogel and ointment both significantly reduced clinical severity scores for conditions like eczema and seborrheic dermatitis .

Comparative Efficacy Data

FormulationCondition TreatedEfficacy Outcome
HydrogelEczemaSignificant improvement (p < 0.05)
CreamSeborrheic DermatitisSignificant improvement (p < 0.002)
LotionVarious DermatosesComparable efficacy to cream

Safety Profile

This compound's safety profile is particularly noteworthy; it has been demonstrated to have minimal adverse effects even in sensitive populations such as infants under one year old . In studies assessing systemic effects, this compound showed a lower incidence of adrenal suppression compared to other topical corticosteroids like fluocinolone acetonide .

Case Studies Highlighting Applications

  • Treatment of Eczema : A study involving patients with moderate to severe eczema indicated that this compound hydrogel applied twice daily resulted in significant reductions in pruritus and overall severity scores over four weeks .
  • Seborrheic Dermatitis : In a pilot study focused on scalp and facial seborrheic dermatitis, this compound hydrogel was found effective, with most subjects reporting improvements by week two .
  • Pediatric Applications : A multicenter trial confirmed the efficacy and safety of this compound for treating steroid-responsive dermatoses in children under one year old, reinforcing its role as a first-line treatment option for this demographic .

Mecanismo De Acción

La desonida ejerce sus efectos uniéndose a los receptores de glucocorticoides citosólicos. Este complejo migra entonces al núcleo y se une a elementos genéticos específicos en el ADN, lo que lleva a la activación o represión de diversos genes. Esto produce efectos antiinflamatorios, antipruriginosos y vasoconstrictores .

Compuestos similares:

Comparación:

La desonida destaca por su equilibrio entre eficacia y seguridad, lo que la convierte en una opción preferida para el tratamiento de afecciones inflamatorias de la piel leves a moderadas.

Actividad Biológica

Desonide is a topical corticosteroid widely used for its anti-inflammatory, antipruritic, and vasoconstrictive properties. It is primarily indicated for the treatment of various dermatoses, including eczema and psoriasis. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and clinical efficacy based on diverse sources.

This compound exerts its effects by binding to cytosolic glucocorticoid receptors, which leads to the formation of a receptor-ligand complex that translocates to the nucleus. Here, it interacts with specific genetic elements on DNA, modulating the expression of various genes involved in inflammatory responses. The primary mechanism involves the induction of lipocortins, which inhibit phospholipase A2, thereby reducing the release of arachidonic acid and subsequent inflammatory mediators such as prostaglandins and leukotrienes .

Pharmacokinetics

This compound is absorbed through the skin, with studies showing varying absorption rates depending on skin condition (intact vs. abraded) and occlusion. For example, in rabbit studies:

  • Intact Skin : Approximately 6.47% absorption without occlusion.
  • Abraded Skin : Absorption increased to 6.99% without occlusion and up to 14.94% with occlusion .

This indicates that this compound's bioavailability can be significantly affected by the condition of the skin and application method.

Clinical Efficacy

Clinical trials have demonstrated this compound's efficacy in managing inflammatory skin conditions. A notable study involving 204 patients aged 2 to 84 years assessed this compound against fluocinolone acetonide over four weeks. The results indicated that this compound was effective in reducing inflammation with minimal systemic side effects .

Case Study Summary

StudyPopulationTreatment DurationEfficacySide Effects
Phillips et al., 1971204 patients (2-84 years)4 weeksSignificant reduction in inflammationSlight elevations in SGOT levels
In vivo rabbit studyRabbits (abraded skin)Daily application for 7 daysReduced erythema and edemaOne death; systemic absorption observed

Comparative Potency

This compound is noted for its relative potency compared to other topical corticosteroids. It is approximately twice as potent as triamcinolone acetonide when applied topically, suggesting that lower doses may achieve similar therapeutic effects .

Safety Profile

The safety profile of this compound has been evaluated through various studies. While generally well-tolerated, some patients may experience local irritation or allergic reactions. Systemic absorption can lead to potential side effects such as elevated blood sugar levels and liver enzyme alterations, although these are less frequent compared to other stronger corticosteroids like fluocinolone acetonide .

Propiedades

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h7-9,15-17,19-20,25,27H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,20+,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGKWQHBNHJJPZ-LECWWXJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@]35C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046756
Record name Desonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Desonide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015389
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble, 5.94e-02 g/L
Record name Desonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01260
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Desonide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015389
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Like other topical corticosteroids, desonide has anti-inflammatory, antipruritic and vasoconstrictive properties. The drug binds to cytosolic glucocorticoid receptors. This complex migrates to the nucleus and binds to genetic elements on the DNA. This activates and represses various genes. However corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2.
Record name Desonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01260
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

638-94-8
Record name Desonide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=638-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desonide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01260
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Desonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Desonide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.320
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J280872D1O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Desonide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015389
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

257-260, 274 °C
Record name Desonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01260
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Desonide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015389
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desonide
Reactant of Route 2
Reactant of Route 2
Desonide
Reactant of Route 3
Desonide
Reactant of Route 4
Desonide
Reactant of Route 5
Desonide
Reactant of Route 6
Reactant of Route 6
Desonide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.